N-(1-Methyl-4-piperidylidene)aniline
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Overview
Description
N-(1-Methyl-4-piperidylidene)aniline is an organic compound with the molecular formula C12H16N2 It is a derivative of aniline and piperidine, characterized by the presence of a piperidylidene group attached to the nitrogen atom of aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Methyl-4-piperidylidene)aniline can be synthesized through the condensation reaction between 1-methylpiperidin-4-one and aniline. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-4-piperidylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: N-(1-Methyl-4-piperidyl)aniline.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
N-(1-Methyl-4-piperidylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methyl-4-piperidylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,5-Trimethyl-4-piperidylidene)aniline
- N-(1-Methylpiperidin-4-ylidene)benzenamine
Uniqueness
N-(1-Methyl-4-piperidylidene)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
36796-46-0 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-methyl-N-phenylpiperidin-4-imine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
KLBWPFBQXLDVGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
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